(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted aromatic ring, ethoxy and methoxy groups, a cyano group, and an enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Aromatic Intermediate: The starting material, 3-chloro-4-ethoxy-5-methoxybenzaldehyde, is synthesized through the selective chlorination, ethoxylation, and methoxylation of benzaldehyde.
Knoevenagel Condensation: The aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.
Enamide Formation: The cyano intermediate is then reacted with isopropylamine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can convert the cyano group to an amine or the double bond to a single bond.
Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms due to its ability to modulate specific biological targets.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and enamide groups are key functional moieties that can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s application.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide: Lacks the ethoxy group, which may affect its solubility and biological activity.
(E)-3-(3-chloro-4-ethoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-methylprop-2-enamide: Has a methyl group instead of an isopropyl group, which may influence its steric interactions and binding affinity.
Uniqueness
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the aromatic ring, along with the cyano and enamide functionalities, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-5-22-15-13(17)7-11(8-14(15)21-4)6-12(9-18)16(20)19-10(2)3/h6-8,10H,5H2,1-4H3,(H,19,20)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRNUTQODGDZOO-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.